![molecular formula C11H16Cl2N2O B13456259 5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)
5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride is a heterocyclic compound that features a unique spiro structure. This compound is characterized by the fusion of a furo[3,4-b]pyridine ring system with a piperidine ring, resulting in a spiro linkage. The dihydrochloride form indicates the presence of two hydrochloride groups, which often enhance the compound’s solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furo[3,4-b]pyridine ring: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Spiro linkage formation: The spiro linkage is introduced by reacting the furo[3,4-b]pyridine intermediate with a piperidine derivative under specific conditions, such as the presence of a base or a catalyst.
Dihydrochloride formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of 5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires:
Efficient catalysts: To increase reaction rates and yields.
Controlled reaction conditions: Such as temperature, pressure, and pH, to ensure consistency and purity.
Purification techniques: Including crystallization, filtration, and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the furo[3,4-b]pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[pyrrolidine-3,3’-oxindole]
- Spiro[indoline-3,3’-pyrrolidine]
- Spiro[cyclohexane-1,3’-indoline]
Uniqueness
5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride is unique due to its specific spiro linkage and the combination of furo[3,4-b]pyridine and piperidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16Cl2N2O |
|---|---|
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
spiro[5H-furo[3,4-b]pyridine-7,3'-piperidine];dihydrochloride |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-3-9-7-14-11(10(9)13-6-1)4-2-5-12-8-11;;/h1,3,6,12H,2,4-5,7-8H2;2*1H |
InChI-Schlüssel |
DSOMYNQEMSETFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC1)C3=C(CO2)C=CC=N3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
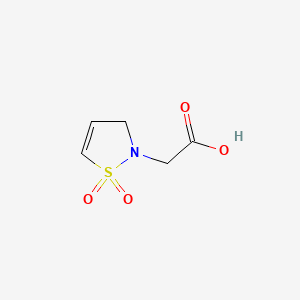
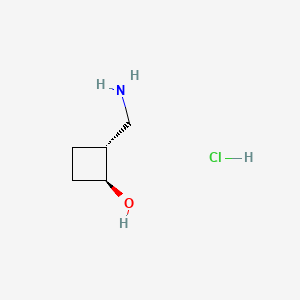

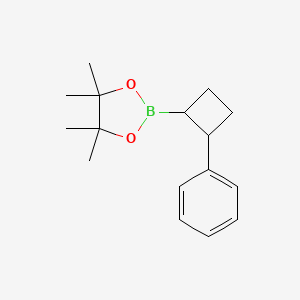
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
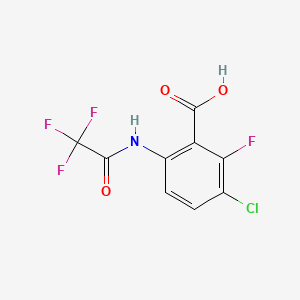
amine](/img/structure/B13456234.png)
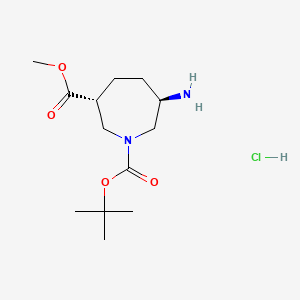
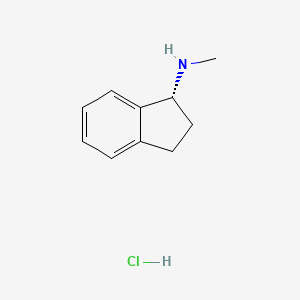
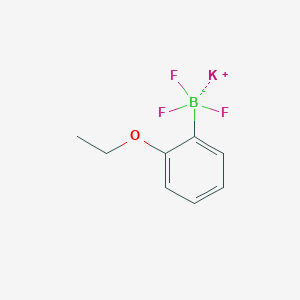
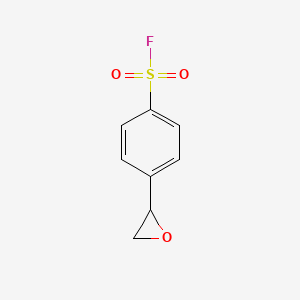
![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
